molecular formula C5H4N2S B11770340 4H-Pyrrolo[3,2-d]thiazole CAS No. 59839-75-7

4H-Pyrrolo[3,2-d]thiazole

Cat. No.: B11770340
CAS No.: 59839-75-7
M. Wt: 124.17 g/mol
InChI Key: XUDWQIQSQRSXCO-UHFFFAOYSA-N
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Description

4H-Pyrrolo[3,2-d]thiazole is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure combines pyrrole and thiazole rings, which are frequently found in compounds with diverse biological activities. While the specific properties of the base molecule are a subject of ongoing investigation, its functionalized derivatives have demonstrated promising pharmacological potential in scientific research. Derivatives of the this compound scaffold are key intermediates in the synthesis of more complex molecules. For instance, the methyl ester derivative (Methyl this compound-5-carboxylate, CAS# 238749-55-8) is a commercially available building block used in research applications . The broader chemical class, which includes pyrrolo[3,2,1-ij]quinolin-2-one hybrids connected to a thiazole via a hydrazine linker, has been designed and studied as a potential dual inhibitor of key blood coagulation factors, Factor Xa and Factor XIa . These hybrid molecules represent a modern approach to developing novel anticoagulant agents with a potentially improved safety profile . Furthermore, structurally related thiazole-containing analogues have been explored for their antitumor properties and investigated as inhibitors of cyclin-dependent kinase 1 (CDK1) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to utilize this versatile scaffold to explore new chemical spaces and develop novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59839-75-7

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

IUPAC Name

4H-pyrrolo[3,2-d][1,3]thiazole

InChI

InChI=1S/C5H4N2S/c1-2-6-5-4(1)7-3-8-5/h1-3,6H

InChI Key

XUDWQIQSQRSXCO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=CS2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4h Pyrrolo 3,2 D Thiazole Systems

Foundational Synthetic Routes to the 4H-Pyrrolo[3,2-d]thiazole Core

The construction of the this compound nucleus can be achieved through several strategic synthetic pathways. These methods primarily involve the formation of either the pyrrole (B145914) or the thiazole (B1198619) ring in a conclusive cyclization step.

Cyclocondensation Reactions in Pyrrolothiazole Formation

Cyclocondensation reactions represent a cornerstone in the synthesis of the this compound core. These reactions typically involve the condensation of two precursor molecules, one contributing to the pyrrole ring and the other to the thiazole ring, to form the fused bicyclic system. A common approach involves the reaction of a suitably substituted pyrrole derivative with a reagent that provides the thiazole fragment. For instance, the Hantzsch thiazole synthesis, a classic method, can be adapted to form the pyrrolothiazole system by reacting an α-haloketone or a related derivative with a thiourea (B124793) or thioamide appended to a pyrrole precursor. The reaction proceeds through the formation of a thiazole ring fused to the pyrrole core.

Another prominent cyclocondensation strategy is the Biginelli reaction, which is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. acs.org While traditionally used for synthesizing dihydropyrimidinones, variations of this reaction using appropriate starting materials can lead to the formation of fused heterocyclic systems, including pyrrolothiazoles. acs.org The versatility of cyclocondensation reactions allows for the introduction of various substituents on both the pyrrole and thiazole rings by choosing appropriately functionalized starting materials.

Annulation of the Thiazole Ring onto Pyrrole Precursors

Annulation, the process of building a new ring onto an existing one, is a key strategy for synthesizing 4H-pyrrolo[3,2-d]thiazoles. This approach starts with a pre-formed pyrrole ring and constructs the thiazole ring onto it. One common method involves the reaction of a 2,3-disubstituted pyrrole with a sulfur-containing reagent. For example, a pyrrole derivative bearing an amino group at the 3-position and a suitable leaving group or functional group at the 2-position can be reacted with a thiocarbonyl compound to form the thiazole ring.

A notable example of this strategy is the reaction of o-aminothiophenol with a pyrrolothiazole moiety. beilstein-journals.org This involves catalytic cascade reactions or condensations to annulate the thiazole ring. beilstein-journals.org Another approach involves the reaction of 3-acyl-2,3-dihydro-1,3-benzothiazole-2-carbonitriles with acetylenedicarboxylate (B1228247) to form the fused system. beilstein-journals.org These methods provide a direct route to the pyrrolothiazole core and are often amenable to the introduction of diverse functionalities.

Thermolytic Approaches to 4H-Pyrrolo[2,3-d]thiazole

Thermolytic reactions, which involve the decomposition of a precursor molecule at high temperatures, offer a powerful method for the synthesis of certain heterocyclic systems, including pyrrolothiazoles. A significant example is the Hemetsberger–Knittel synthesis, which involves the thermal cyclization of an α-azido-β-aryl-acrylate ester. mdpi.comsemanticscholar.org This reaction proceeds through the formation of a nitrene intermediate, which then undergoes intramolecular cyclization to form the pyrrole ring fused to another heterocycle. mdpi.com Specifically, the thermolysis of 3-thiazolyl- or 3-selenazolyl-2-azidoacrylates can produce pyrrolo[3,2-d]thiazoles or their selenium analogs in high yields. mdpi.com This method is particularly useful for accessing specific substitution patterns on the resulting pyrrolothiazole core. The choice of solvent for the thermolysis, such as xylene or mesitylene, is crucial for the reaction's success. researchgate.net

Advanced Functionalization and Substitution of this compound Derivatives

Once the this compound core is synthesized, further derivatization is often necessary to modulate its properties for specific applications. Advanced functionalization strategies focus on introducing or modifying substituents on the heterocyclic scaffold.

Halogenation and Subsequent Nucleophilic Substitutions

Halogenation is a key functionalization reaction for pyrrolothiazoles, as the introduced halogen atom can serve as a versatile handle for subsequent transformations. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used to introduce bromine or chlorine atoms onto the pyrrolothiazole ring. google.com The position of halogenation is directed by the existing substituents on the ring system. For example, bromination of this compound-5-carboxylic acid can be achieved using bromine or NBS.

The resulting halogenated pyrrolothiazoles are valuable intermediates for a variety of nucleophilic substitution reactions. The halogen atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups. This strategy is instrumental in building libraries of pyrrolothiazole derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, the bromine atom in methyl 2-bromo-4H-pyrrolo[3,2-d] Current time information in Bangalore, IN.thiazole-5-carboxylate facilitates nucleophilic substitution reactions.

Starting MaterialReagentProductReaction Type
This compound-5-carboxylic acidBromine or NBS2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acidHalogenation
2-HalopyrrolothiazoleAmine2-Amino-pyrrolothiazole derivativeNucleophilic Substitution
2-HalopyrrolothiazoleAlcohol2-Alkoxy-pyrrolothiazole derivativeNucleophilic Substitution
2-HalopyrrolothiazoleThiol2-Thio-pyrrolothiazole derivativeNucleophilic Substitution

Esterification and Amidation Reactions of Pyrrolothiazole Carboxylic Acids

Pyrrolothiazole carboxylic acids are important intermediates that can be readily converted into esters and amides, which are common functionalities in biologically active molecules. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. georganics.sk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with an alcohol.

Oxidation and Reduction Transformations of the this compound Moiety

The this compound system can undergo both oxidation and reduction reactions, allowing for the introduction of new functional groups and modification of the electronic properties of the molecule.

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride (B599025) with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can lead to the formation of the corresponding sulfoxides or sulfones. Similarly, methyl 2-bromo-4H-pyrrolo[3,2-d] researchgate.netthiazole-5-carboxylate can be oxidized to its sulfoxide (B87167) and sulfone derivatives. These oxidized products can exhibit altered biological activities and physical properties compared to the parent compound.

Reduction: Reduction reactions of the this compound moiety can also be performed. For instance, the bromine atom in methyl 2-bromo-4H-pyrrolo[3,2-d] researchgate.netthiazole-5-carboxylate can be removed through reduction. In the case of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride, reduction can convert the compound into its more reduced thiol form.

Table 1: Oxidation and Reduction Reactions of this compound Derivatives
Starting MaterialReaction TypeReagentsMajor Product(s)
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride OxidationHydrogen peroxide, m-chloroperbenzoic acidCorresponding sulfoxides or sulfones
Methyl 2-bromo-4H-pyrrolo[3,2-d] researchgate.netthiazole-5-carboxylate Oxidation-Sulfoxides and sulfones
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride ReductionLithium aluminum hydride, sodium borohydrideThiol derivatives
Methyl 2-bromo-4H-pyrrolo[3,2-d] researchgate.netthiazole-5-carboxylate Reduction-Product with bromine atom removed

Cyclization Reactions to Form Complex Polycyclic Systems

The this compound core can serve as a building block for the synthesis of more complex polycyclic systems through various cyclization reactions. These reactions are crucial for creating novel molecular architectures with potentially enhanced biological activities.

One-step cyclization methods have been developed to improve synthetic efficiency. clockss.org For example, the synthesis of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole moiety, a key subunit of a factor Xa inhibitor, was achieved through a one-step cyclization from a diol intermediate using the Mitsunobu reaction. clockss.org This approach proved to be more efficient than previous multi-step methods. clockss.org Another strategy involves the heating of 4-azidothiazole-5-carbaldehydes in toluene (B28343) to directly access the pyrrolo[3,4-d]thiazole core.

Furthermore, the 4H,5H,6H-pyrrolo[3,4-d] researchgate.netscielo.org.mxthiadiazole hydrochloride system can undergo cyclization reactions, often involving the condensation of an amine with a carbonyl compound followed by ring closure. smolecule.com These reactions allow for the construction of diverse and complex heterocyclic structures.

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives. Both metal-catalyzed and organocatalytic methods have been successfully employed.

Metal-Catalyzed Coupling Reactions for Pyrrolothiazole Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of functionalized pyrrolothiazole derivatives. eie.gr Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce aryl or heteroaryl groups onto the pyrrolothiazole scaffold. eie.grnih.gov For instance, the chloromethyl group on certain thiazole derivatives can be utilized in transition-metal-catalyzed cross-coupling reactions for further derivatization.

Microwave-assisted Stille polycondensation has also been used to create polymers containing the pyrrolo[3,4-d]thiazole unit, which have applications in materials science, such as in the development of low-bandgap semiconductors.

Organocatalytic Approaches in Pyrrolo[3,2-d]pyrimidine Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of related heterocyclic systems like pyrrolo[3,2-d]pyrimidines. L-proline has been used as an organocatalyst in a one-pot, three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil (B15529) or its derivatives to produce pyrrolo[3,2-d]pyrimidine derivatives in good yields. researchgate.netgrafiati.comjchemrev.com This reaction proceeds under reflux conditions in acetic acid. researchgate.netgrafiati.com

Thiamine hydrochloride (Vitamin B1) has also been demonstrated as a recyclable organocatalyst for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives in an aqueous medium, highlighting a green chemistry approach. tandfonline.com

Table 2: Catalytic Synthesis of Pyrrolothiazole and Related Derivatives
Reaction TypeCatalystStarting MaterialsProductReference(s)
Suzuki-Miyaura CouplingPalladium complexesAlkenyl/alkynyl/aryl halides, boronic acidsFunctionalized pyrrolothiazoles eie.gr
Stille Polycondensation (Microwave-assisted)--Pyrrolo[3,4-d]thiazole-containing polymers
One-pot, three-component reactionL-proline4-hydroxycoumarin, arylglyoxals, 6-aminouracilPyrrolo[3,2-d]pyrimidine derivatives researchgate.netgrafiati.comjchemrev.com
HeterocyclizationThiamine hydrochlorideAminouracil, arylglyoxal, malononitrile/thiolsPyrrolo[2,3-d]pyrimidine derivatives tandfonline.com

Molecular Hybridization as a Strategy for Novel this compound Analogs

Molecular hybridization involves combining two or more pharmacophoric fragments into a single molecule to create novel compounds with potentially enhanced or dual biological activities. nih.gov This strategy has been effectively applied to the this compound scaffold.

Combining this compound with Other Pharmacophoric Fragments

Researchers have designed and synthesized hybrid molecules that incorporate the 4H-pyrrolo[3,2,1-ij]quinolin-2-one moiety with a thiazole fragment, connected through a hydrazine (B178648) linker. researchgate.netmdpi.com These hybrids have been investigated for their potential as dual inhibitors of blood coagulation factors Xa and XIa. researchgate.netmdpi.com The synthesis of these complex molecules often involves a multi-step process, starting with the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide. researchgate.netmdpi.com

Other examples of molecular hybridization include the development of pyridone-thiazole hybrids as potential antitumor agents and thiopyrano[2,3-d]thiazole-pyrazole hybrids as carbonic anhydrase inhibitors. nih.govresearchgate.net These studies demonstrate the versatility of the pyrrolothiazole core in the design of new therapeutic agents.

Table 3: Examples of Molecular Hybridization with Pyrrolothiazole Scaffolds
Hybrid MoleculePharmacophoric FragmentsPotential Biological ActivityReference(s)
Pyrrolo[3,2,1-ij]quinolin-2-one-thiazole hybrids5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one, ThiazoleDual inhibitors of coagulation factors Xa and XIa researchgate.netmdpi.com
Pyridone-thiazole hybridsPyridone, ThiazoleAntitumor agents researchgate.net
Thiopyrano[2,3-d]thiazole-pyrazole hybridsThiopyrano[2,3-d]thiazole, Pyrazole (B372694)Carbonic anhydrase inhibitors nih.gov

Multi-Component Reactions for Enhanced Structural Diversity

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures from simple starting materials in a single step. rsc.orgnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to generate vast libraries of structurally diverse compounds, which is of particular interest in medicinal chemistry and drug discovery. rsc.orgmdpi.com In the context of this compound systems, MCRs provide a highly effective strategy for creating structural diversity by incorporating various substituents and building complex fused heterocyclic scaffolds.

A notable application of MCRs in this area is the one-pot, four-component synthesis for the stereoselective construction of tetrahydropyrrolothiazoles and spirooxindolepyrrolothiazoles. beilstein-journals.orgresearchgate.net This approach often involves a cascade sequence beginning with the N,S-acetalation of aldehydes with cysteine, followed by a decarboxylative [3+2] cycloaddition with a third component like maleimides or olefinic oxindoles. beilstein-journals.orgresearchgate.net This method is lauded for its high synthetic efficiency and adherence to green chemistry principles, as it often uses ethanol (B145695) as a solvent and generates only water and carbon dioxide as byproducts. beilstein-journals.orgresearchgate.net

One prominent strategy involves the reaction of cysteine, two different aldehydes, and an N-substituted maleimide (B117702). In a typical procedure, the condensation of cysteine with one aldehyde forms a thiazolidine (B150603) intermediate. This intermediate then undergoes a decarboxylative cycloaddition with a second aldehyde and the maleimide to yield the final tetrahydropyrrolothiazole scaffold. researchgate.net The reaction demonstrates good yields and high diastereoselectivity. researchgate.net

Another significant MCR strategy for accessing fused pyrrolothiazole systems is the three-component 1,3-dipolar cycloaddition. acs.org This reaction typically involves the in situ generation of an azomethine ylide from an amino acid, such as thioproline (thiazolidine-4-carboxylic acid), and a carbonyl compound like isatin. The resulting dipole then reacts with a dipolarophile to construct the pyrrolothiazole core fused to a spirooxindole moiety. acs.orgfrontiersin.org The use of microwave irradiation has been shown to accelerate these reactions, leading to shorter reaction times and improved yields for various spirooxindole pyrrolothiazole derivatives. rsc.org

The structural diversity of the resulting products can be readily expanded by varying the substituents on each of the starting components—the aldehyde, the amino acid, the dipolarophile, or the isatin. beilstein-journals.orgacs.org For instance, employing different aromatic aldehydes can introduce a range of aryl groups onto the pyrrolothiazole ring system, influencing the biological and physicochemical properties of the final molecule. beilstein-journals.org

Table 1: Examples of Multi-Component Reactions for the Synthesis of Pyrrolothiazole Systems

Reaction TypeStarting MaterialsCatalyst/SolventProductYield (%)Reference
Four-Component ReactionBenzaldehyde, Cysteine, N-phenylmaleimideEtOHendo-N,4,5-triphenyl-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]thiazole-1-one80 researchgate.net
Four-Component Reaction4-Chlorobenzaldehyde, Cysteine, N-phenylmaleimideEtOH4-(4-chlorophenyl)-N,5-diphenyl-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]thiazole-1-one83 researchgate.net
Four-Component Reaction2-Thiophenecarboxaldehyde, Cysteine, N-phenylmaleimideEtOHN,5-diphenyl-4-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]thiazole-1-one66 researchgate.net
Four-Component ReactionIsatin, Cysteine, Aldehydes, Olefinic OxindolesEtOHSpirooxindolepyrrolothiazoles43-78 beilstein-journals.org
Three-Component ReactionIsatins, Thioproline, (E)-3-(2-nitrovinyl)-1H-indoleMethanolSpiro[indole-3,5'-pyrrolo[1,2-c]thiazole] derivativesExcellent acs.org
Three-Component ReactionIsatins, Thioproline, 3-benzylidene-1-methylindolin-2-oneGraphene Oxide / H₂O-EtOHSpiro-pyrrolothiazole oxindolesGood to Excellent frontiersin.org

Structure Activity Relationship Sar and Structural Optimization of 4h Pyrrolo 3,2 D Thiazole Derivatives

Influence of Substituents on Biological Efficacy and Target Interactions

The biological activity of 4H-pyrrolo[3,2-d]thiazole derivatives can be significantly modulated by the nature and position of various functional groups attached to the core scaffold. These substituents can influence the molecule's electronic properties, steric profile, and hydrogen-bonding capacity, thereby dictating its affinity and selectivity for a given biological target.

The substitution pattern on the pyrrolo[3,2-d]thiazole ring system plays a critical role in determining the biological activity. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can profoundly impact the reactivity and interaction of the molecule with its target.

In related heterocyclic systems, the introduction of electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), has been shown to enhance biological activity in certain contexts. For instance, in a series of thiazole-integrated pyrrolotriazinones, compounds bearing electron-withdrawing groups exhibited generally higher antiproliferative activity compared to those with electron-donating groups nih.gov. This suggests that for the this compound scaffold, strategic placement of electron-withdrawing substituents could be a viable strategy to enhance potency. Conversely, the presence of electron-donating groups like methoxy (-OCH3) can also be beneficial. For example, a dimethoxy-substituted analog in the same pyrrolotriazinone series showed significant activity, indicating a delicate balance between the electronic effects of substituents on biological efficacy nih.gov.

The position of these functional groups is equally important. In many heterocyclic drug candidates, specific substitution patterns are required for optimal interaction with the target's binding site. For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors revealed that altering the substitution pattern on a central phenyl ring from a 1,4- to a 1,3-disubstitution resulted in a complete loss of activity. This highlights the stringent positional requirements for effective biological interactions.

The basicity of the nitrogen atom in the pyrrole (B145914) ring can also be influenced by substituents, which in turn can affect the success of certain synthetic transformations and potentially the biological activity nih.gov. The presence of an electron-withdrawing protecting group on the pyrrole nitrogen has been shown to be crucial for successful cyclization in the synthesis of related pyrrolo[2,3-d] nih.govnih.govnih.govthiadiazole-6-carboxylates nih.gov.

Table 1: Influence of Electronic Nature of Substituents on Biological Activity in Related Heterocyclic Systems

Substituent Type General Effect on Activity Example from Related Systems Reference
Electron-Withdrawing (e.g., -NO2, -CF3, halogens) Often enhances activity Increased antiproliferative activity in pyrrolotriazinones; improved seizure protection in pyridazinone-thiazoles. nih.govmdpi.com nih.govmdpi.com

This table is generated based on data from related heterocyclic systems and is intended to be illustrative of potential trends for the this compound scaffold.

In the development of pyrrolo[2,3-d]pyrimidine-based RET inhibitors, modifications to a peripheral piperazine-containing moiety were crucial for improving both potency and selectivity against off-target kinases like KDR nih.gov. The replacement of a phenol group with an aniline on this peripheral ring led to a significant increase in cellular potency and enhanced selectivity nih.gov. Further exploration of halogen substitutions on this aniline ring found that a 4-chloro substitution was particularly advantageous for activity nih.gov.

Similarly, for thiazole (B1198619) derivatives designed as anticancer agents, modifications to the linker between the thiazole and a phenyl group, as well as substitutions on both rings, were explored to optimize antimigration and anti-invasion activities nih.gov. These examples underscore the importance of systematically exploring peripheral modifications to achieve the desired biological profile for this compound derivatives.

Table 2: Impact of Peripheral Modifications on Potency and Selectivity in Related Pyrrolo-Fused Systems

Scaffold Peripheral Modification Observed Effect Reference
Pyrrolo[2,3-d]pyrimidine Replacement of phenol with 4-chloroaniline Increased potency and selectivity against KDR nih.gov

This table provides examples from related pyrrolo-fused systems to illustrate the potential impact of peripheral modifications on the biological activity of this compound derivatives.

Conformational Analysis and its Impact on Biological Activity

Fused heterocyclic systems like this compound are generally more rigid than their non-fused counterparts. This inherent rigidity can be advantageous as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. However, a certain degree of flexibility is often required to allow for optimal induced-fit interactions with the target protein.

Conformational restriction has been successfully employed as a strategy to enhance the potency of related pyrrolo[3,2-d]pyrimidine derivatives. By incorporating a flexible bond into a ring system, the number of accessible conformations is reduced, leading to a more potent compound nih.gov. Molecular modeling and NMR studies of these conformationally restricted analogs indicated a preferred syn conformation of an N4-aryl substitution with respect to the scaffold, which was associated with higher activity nih.govnih.gov.

The concept of balancing rigidity and flexibility is a recurring theme in the design of bioactive molecules. A rigid core can provide the necessary framework for presenting key interacting groups in the correct orientation, while flexible peripheral groups can allow for fine-tuning of interactions within the binding pocket.

The introduction of chiral centers into a molecule can have profound effects on its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological macromolecules like enzymes and receptors.

While specific studies on the stereochemistry of this compound derivatives are not extensively documented in the reviewed literature, the principles of stereoselectivity are universally applicable in medicinal chemistry. The presence of a stereocenter can lead to one enantiomer having a much higher affinity for the target than the other. For example, in the design of a gramicidin S analogue, the absolute configuration of a thiazole-based γ-amino acid building block determined the type of turn it induced in a peptide sequence, which in turn influenced its biological activity researchgate.net.

Therefore, when designing and synthesizing this compound derivatives with stereocenters, it is crucial to either prepare and test the individual enantiomers or to develop stereoselective syntheses to obtain the more active isomer.

Identification of Key Pharmacophoric Elements within the this compound Framework

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophoric elements of the this compound framework is essential for designing new derivatives with improved activity.

Based on the SAR of related heterocyclic systems, a hypothetical pharmacophore model for this compound derivatives can be proposed. This model would likely include:

A hydrogen bond donor/acceptor motif: The nitrogen and sulfur atoms within the thiazole ring, as well as the nitrogen atom in the pyrrole ring, can participate in hydrogen bonding interactions with the target protein. The NH group of the pyrrole ring, in particular, can act as a hydrogen bond donor.

An aromatic/hydrophobic region: The fused ring system itself provides a planar, aromatic surface that can engage in π-π stacking or hydrophobic interactions with the target.

Substituent vectors: Specific positions on the scaffold where substituents can be placed to modulate activity. The nature of these substituents (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged groups) will be critical for target-specific interactions.

In the development of pyrrolo[3,4-d]pyridazinone-based inhibitors, a "double pharmacophore" approach was utilized, combining the pyrrolopyridazinone core with a 1,3,4-oxadiazole-2-thione moiety and an arylpiperazine pharmacophore to achieve potent and selective COX-2 inhibition researchgate.net. This highlights the modular nature of pharmacophore design, where different key elements can be combined to achieve a desired biological effect.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Pyrrolo[3,2-d]pyrimidine
Thiazole
Pyrrolotriazinone
Pyrrolo[2,3-d]pyrimidine
Pyrrolo[2,3-d] nih.govnih.govnih.govthiadiazole-6-carboxylate
Pyrrolo[3,4-d]pyridazinone
Gramicidin S
1,3,4-Oxadiazole-2-thione

Strategies for Lead Compound Optimization Based on SAR Insights

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For derivatives of the this compound scaffold and related pyrrolo-fused heterocyclic systems, structure-activity relationship (SAR) studies provide the essential framework for rational molecular modifications. Insights gained from initial screening and SAR analysis guide the strategic optimization of lead compounds to yield candidates with improved therapeutic potential.

Key optimization strategies for this class of compounds involve chemical manipulation of functional groups, SAR-directed modifications, and pharmacophore-oriented molecular design. These efforts typically focus on modifying substituents on both the pyrrole and thiazole rings, exploring isosteric replacements to improve metabolic stability or binding interactions, and in some cases, scaffold hopping to discover novel intellectual property with superior properties.

Given the limited specific literature on the SAR of this compound itself, insights are often drawn from closely related and isomeric structures, such as thiazole-substituted pyrrolotriazinones and pyrazolo[3,4-d]thiazoles. These related scaffolds provide valuable data on how modifications impact biological activity against various targets, including protein kinases and cancer cell lines.

Substituent Modification:

One of the most direct strategies for lead optimization is the modification of substituents at various positions of the heterocyclic core. For pyrrolo-thiazole and related scaffolds, this often involves altering the groups attached to the thiazole ring to probe interactions with the target protein.

A study on a series of thiazole-substituted pyrrolo[1,2-d] researchgate.netresearchgate.netnih.govtriazin-4(3H)-ones as potential PI3K inhibitors provides a clear example of this strategy. The core structure consists of a pyrrolotriazinone moiety linked to a thiazole ring at the 2-position of the thiazole. The 4-position of the thiazole ring was substituted with various phenyl groups to establish a SAR. The cytotoxic activity of these compounds was evaluated against several cancer cell lines.

The data reveals distinct SAR trends. An unsubstituted phenyl group at the 4-position of the thiazole (Compound 14 ) showed moderate activity. The introduction of a methyl group at the para-position of the phenyl ring (p-tolyl, Compound 15 ) led to a significant increase in cytotoxicity against the MCF-7 cell line. Conversely, adding a strongly electron-withdrawing nitro group (Compound 18 ) or halogens like chlorine (Compound 21 ) and bromine (Compound 22 ) generally resulted in potent activity across multiple cell lines, suggesting that electronegativity and steric factors at this position play a crucial role in determining the anticancer effects. The presence of methoxy groups on the phenyl ring (Compounds 17 and 23 ) also influenced the activity profile.

Table 1. Cytotoxicity (IC₅₀, µM) of Thiazole-Substituted Pyrrolotriazinone Derivatives nih.gov
CompoundR Group (on Phenyl Ring at Thiazole C4-position)MCF-7A549HepG2
14H29.28 ± 2.14>5044.24 ± 3.18
154-CH₃11.42 ± 0.8821.26 ± 1.9419.82 ± 1.55
174-OCH₃21.56 ± 1.8734.18 ± 2.9629.44 ± 2.11
184-NO₂12.84 ± 1.1514.32 ± 1.2816.75 ± 1.43
214-Cl10.26 ± 0.9415.88 ± 1.3612.42 ± 1.08
224-Br9.86 ± 0.8511.45 ± 1.0210.88 ± 0.97
233,4-di(OCH₃)34.22 ± 2.87>5041.28 ± 3.54

Isosteric and Bioisosteric Replacements:

Isosteric and bioisosteric replacements are employed to improve a lead compound's physicochemical properties, metabolic stability, or binding affinity without drastically altering its structure. This can involve substituting a functional group with another that has a similar size, shape, and electronic configuration.

In the context of pyrazolo[3,4-d]thiazole derivatives, a related isomeric system, SAR studies have demonstrated the impact of such replacements on anticancer and anti-inflammatory activity. A series of 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazoles were synthesized and evaluated. The optimization focused on the substituents at the N1, C3, and C5 positions.

For instance, comparing compounds with a phenyl group at the C3 position versus a thiophene (B33073) ring could be considered a bioisosteric replacement. The electronic properties and conformational preferences of these aromatic systems can lead to different interactions with the target. In one study, the most potent anticancer activity was observed in Compound 6b , which features a 4-chlorophenyl group at the N1 position and a furan moiety attached via a hydrazone linker at the C5 position. The variation between phenyl and chlorophenyl at N1, and modifications at C5, highlight how subtle electronic and steric changes guide optimization.

Table 2. Anticancer Activity (IC₅₀, µg/mL) of 1,3,5-Trisubstituted-1H-pyrazolo[3,4-d]thiazole Derivatives nih.gov
CompoundN1-SubstituentC3-SubstituentC5-Substituent LinkerMCF-7HepG2
5aPhenyl-NH₂Hydrazone with Furan102.31 ± 3.11121.50 ± 2.54
5b4-Chlorophenyl-NH₂Hydrazone with Furan89.19 ± 2.50109.81 ± 3.01
6aPhenyl-NH-N=CH-(4-chlorophenyl)Hydrazone with Furan51.60 ± 2.1572.15 ± 2.89
6b4-Chlorophenyl-NH-N=CH-(4-chlorophenyl)Hydrazone with Furan15.57 ± 2.9343.72 ± 1.90

Scaffold Hopping and Molecular Hybridization:

When further optimization of a lead scaffold is challenging, scaffold hopping can be a powerful strategy. This involves replacing the core molecular framework with a structurally different one while retaining the key pharmacophoric features required for biological activity. This can lead to new chemical series with improved properties or a more favorable intellectual property position.

Molecular hybridization, a related strategy, involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially enhanced or synergistic activity. For example, based on the structures of known kinase inhibitors, one could merge a fragment of a drug like Pexidartinib with a pyrrolo-fused scaffold. This approach was successfully used in the development of Pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors, demonstrating its utility for related heterocyclic systems mdpi.com. While not applied directly to this compound in the reviewed literature, this represents a rational path for future optimization efforts based on SAR insights from existing pharmacophores.

Biological Activity and Mechanistic Insights of 4h Pyrrolo 3,2 D Thiazole Derivatives: Preclinical and in Vitro Studies

Enzyme Inhibition and Modulation Studies

Derivatives of the 4H-pyrrolo[3,2-d]thiazole core structure have been the subject of numerous studies to determine their potential as enzyme inhibitors. These investigations are crucial in the early stages of drug discovery, providing insights into the compound's mechanism of action and therapeutic potential.

Mechanisms of Enzyme Binding and Catalytic Inhibition by this compound Analogs

Molecular docking studies have been instrumental in elucidating the binding modes of various pyrrolo-thiazole analogs within the active sites of their target enzymes. For instance, in the context of cholinesterase inhibition, docking studies of thiazolylhydrazone derivatives revealed that the aromatic groups of the compounds tend to bind to the peripheral anionic site (PAS) of the enzyme, while moieties with a basic center interact with the catalytic active site (CAS). nih.gov This dual binding capability is a characteristic of potent inhibitors. nih.gov Similarly, for carbonic anhydrase inhibitors, docking studies have shown that thiazolidinedione derivatives can interact with the zinc ion in the active site through a carbonyl group and form hydrogen bonds with key amino acid residues like Asn62 and Thr200. nih.gov These computational insights are vital for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors.

Anticoagulant Activity through Coagulation Factor Inhibition (e.g., Xa, XIa, Thrombin)

Hybrid molecules combining fragments of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole (B1198619) have been identified as both selective and dual inhibitors of coagulation factors Xa and XIa. nih.gov In vitro testing of a series of these hybrid derivatives, specifically methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates, revealed that ten compounds exhibited high inhibitory values against both factors Xa and XIa. nih.gov For some of these compounds, IC50 values were determined, and they were also tested for their ability to inhibit thrombin, another key enzyme in the coagulation cascade. nih.gov Further studies on pyrroloquinolinedione-based rhodanine (B49660) derivatives also demonstrated their potential as anticoagulants by inhibiting factors Xa and XIa. nih.govmdpi.com Out of a series of these derivatives, eight were found to inhibit both coagulation factors, while two were selective for factor Xa and two were selective for factor XIa. nih.govmdpi.com

Table 1: Anticoagulant Activity of Selected Pyrrolo-Thiazole Derivatives

Compound ID Target Enzyme(s) Activity Reference
Hybrid Pyrrolo[3,2,1-ij]quinolin-2-one-Thiazole Derivatives Factor Xa, Factor XIa Dual Inhibition nih.gov
Pyrroloquinolinedione-Rhodanine Derivatives Factor Xa, Factor XIa Dual and Selective Inhibition nih.govmdpi.com

Glycosidase Inhibition (e.g., α-glucosidase, α-amylase)

Derivatives containing the thiazole ring have shown significant potential as inhibitors of glycosidase enzymes, which are important targets in the management of diabetes. A series of thiazolidine-2,4-dione derivatives were synthesized and screened for their inhibitory activities against α-glucosidase and α-amylase. nih.gov Most of these compounds were found to be active, with IC50 values for α-glucosidase inhibition ranging from 43.85 ± 1.06 to 380.10 ± 1.02 µM, and for α-amylase inhibition from 18.19 ± 0.11 to 208.10 ± 1.80 µM. nih.gov Notably, some of these compounds were more potent than the standard drug, acarbose. nih.gov In another study, hybrid compounds containing a 4H-pyrano[2,3-d]pyrimidine moiety linked to other rings were evaluated for their in vitro α-amylase and α-glucosidase inhibitory activity, with IC50 values for α-amylase in the range of 103.63±1.13 μM to 295.45±1.11 μM and for α-glucosidase in the range of 45.63±1.14 μM to 184.52±1.15 μM. nih.gov

Table 2: Glycosidase Inhibition by Thiazole-Containing Derivatives

Compound Series Target Enzyme IC50 Range (µM) Reference
Thiazolidine-2,4-diones α-glucosidase 43.85 - 380.10 nih.gov
Thiazolidine-2,4-diones α-amylase 18.19 - 208.10 nih.gov
4H-Pyrano[2,3-d]pyrimidine Hybrids α-glucosidase 45.63 - 184.52 nih.gov
4H-Pyrano[2,3-d]pyrimidine Hybrids α-amylase 103.63 - 295.45 nih.gov

Kinase Inhibition Profiles (e.g., PI3K, protein kinases)

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway often dysregulated in cancer, making it a key therapeutic target. nih.govresearchgate.net A series of thiazole-integrated pyrrolotriazinone derivatives were designed and synthesized to combine the antiproliferative properties of thiazole with the PI3K inhibitory activity of pyrrolotriazinones. nih.govresearchgate.net These hybrid compounds were evaluated for their cytotoxic activities against various cancer cell lines and their effect on PI3K protein levels. nih.govresearchgate.net Additionally, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have been developed as multi-targeted kinase inhibitors. One compound, in particular, demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM. nih.gov

Other Enzyme Targets (e.g., Myeloperoxidase, Carbonic Anhydrase, Acetylcholinesterase)

Derivatives of pyrrolo-thiazole have been investigated for their inhibitory effects on other clinically relevant enzymes.

Carbonic Anhydrase: Novel thiopyrano[2,3-d]thiazole-pyrazole hybrids have been designed as potential nonsulfonamide inhibitors of human carbonic anhydrase IX and XII isoforms. nih.gov One compound from this series exhibited an IC50 of 0.067 ± 0.003 μM against CAIX, which is comparable to the standard drug acetazolamide. Another compound showed potent inhibition of CAXII with an IC50 of 0.123 ± 0.007 μM. nih.gov

Acetylcholinesterase: A series of novel thiazole-piperazine analogs were designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Several compounds showed significant inhibitory activity against AChE, with IC50 values as low as 0.0317 ± 0.001 µM. mdpi.com Kinetic studies suggested that these compounds act as reversible and mixed-type enzyme inhibitors. mdpi.com In another study, 1,3-diaryl-pyrrole derivatives showed selective inhibition of BChE, with the most potent compound having an IC50 value of 1.71 ± 0.087 µM. frontiersin.orgnih.gov

Table 3: Inhibition of Other Enzyme Targets by Pyrrolo-Thiazole Derivatives

Compound Series Target Enzyme IC50 Value (µM) Reference
Thiazole-piperazine analogs Acetylcholinesterase 0.0317 mdpi.com
1,3-diaryl-pyrrole derivatives Butyrylcholinesterase 1.71 frontiersin.orgnih.gov
Thiopyrano[2,3-d]thiazole-pyrazole hybrids Carbonic Anhydrase IX 0.067 nih.gov
Thiopyrano[2,3-d]thiazole-pyrazole hybrids Carbonic Anhydrase XII 0.123 nih.gov

Antimicrobial Activity of this compound Derivatives

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. mdpi.com Pyrrolo-thiazole derivatives have shown promise in this area. In one study, a series of thiazole-based pyrrolidine (B122466) derivatives were synthesized and evaluated for their antibacterial activity. biointerfaceresearch.com A 4-F-phenyl derivative was found to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimal toxicity. biointerfaceresearch.com Another study focused on novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives. mdpi.com Certain compounds in this series, particularly those with a p-fluorophenyl substituent on the pyrrolobenzothiazole core, demonstrated exceptional activity against all tested bacteria, with MIC values ranging from 4–10 μmol/L, which was more potent than the reference drug. mdpi.com These compounds also exhibited good to moderate antifungal activity. mdpi.com

Table 4: Antimicrobial Activity of Selected Pyrrolo-Thiazole Derivatives

Compound Series Target Organism(s) Activity (MIC) Reference
Thiazole-based pyrrolidines Gram-positive bacteria Selective Inhibition biointerfaceresearch.com
Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles Bacteria 4–10 μmol/L mdpi.com
Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles Fungi Good to moderate mdpi.com

Anti-Proliferative and Cytotoxic Effects in Cancer Research

The pyrrolo-fused heterocyclic core is a prominent feature in many compounds with considerable anticancer properties. mdpi.comresearchgate.net The structural diversity of these compounds allows for various mechanisms of action, leading to potent anti-proliferative and cytotoxic effects against a range of human cancer cells. nih.gov

Derivatives based on the pyrrolo-thiazole scaffold have demonstrated significant cytotoxic activity against multiple cancer cell lines in laboratory settings. For example, a series of newly synthesized thiazole derivatives showed potent growth inhibition against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com One compound in particular (Compound 4c) was found to be the most active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com

Other studies on thiazole-integrated pyrrolotriazinones also reported significant cytotoxic effects against MCF-7, A549 (lung), and HepG2 cell lines. nih.gov Similarly, certain pyrazolo[3,4-d]thiazole derivatives have shown potent anticancer activity, with one compound (Compound 6b) exhibiting IC50 values of 15.57 ± 2.93 µg/mL for MCF-7 cells and 43.72 ± 1.90 µg/mL for HepG2 cells. nih.gov The broad-spectrum activity is further highlighted by studies on thiazole-based chalcones, where some derivatives exhibited excellent cytotoxic efficacy against up to 20 different cancer cell lines. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Pyrrolo-Thiazole Derivatives

Compound Cancer Cell Line Activity Measurement Result
Thiazole Derivative (4c) MCF-7 (Breast) IC50 2.57 ± 0.16 µM
Thiazole Derivative (4c) HepG2 (Liver) IC50 7.26 ± 0.44 µM
Pyrazolo[3,4-d]thiazole (6b) MCF-7 (Breast) IC50 15.57 ± 2.93 µg/mL
Pyrazolo[3,4-d]thiazole (6b) HepG2 (Liver) IC50 43.72 ± 1.90 µg/mL
Thiazole-based Chalcone (3b) Leukemia HL-60(TB) GI% >76%

A key mechanism behind the anticancer activity of pyrrolothiazole compounds is their ability to trigger programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle. mdpi.comnih.gov Studies on active thiazole derivatives have shown that they can induce cell cycle arrest, often at the G1 or G2/M phase, which prevents cancer cells from dividing and proliferating. nih.govresearchgate.net

For instance, a potent thiazole derivative (Compound 4c) was shown to cause cell cycle arrest and activate apoptosis in MCF-7 cancer cells. mdpi.com Mechanistic investigations revealed that another compound (Compound 6b) induced S-phase arrest in MCF-7 cells and G1/S-phase arrest in HepG2 cells, leading to a significant increase in apoptosis rates. nih.gov Similarly, certain thiazole-based chalcones were found to induce G0-G1 phase cell cycle arrest in leukemia HL-60(TB) cells and significantly increase total apoptotic activity, which was supported by a rise in the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov This ability to modulate critical cellular processes highlights their therapeutic potential.

Several pyrrole-fused heterocyclic compounds exert their anticancer effects by acting as antimitotic agents, specifically by inhibiting the polymerization of tubulin. nih.govmdpi.com Tubulin is the protein subunit of microtubules, which are critical for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death. mdpi.com

Many of these compounds are designed to bind to the colchicine (B1669291) site on tubulin. mdpi.com For example, a new class of tricyclic derivatives, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govmdpi.comoxazoles, were shown to impair cell cycle progression and induce apoptosis through the inhibition of tubulin assembly. acs.org One compound from this class inhibited tubulin polymerization with an IC50 of 2.6 μM and significantly inhibited the binding of colchicine to tubulin, confirming its mechanism of action. acs.org This antimitotic activity is a well-established strategy in cancer chemotherapy, and the pyrrole-fused scaffold proves to be a valuable template for designing new agents that target tubulin. nih.gov

Anti-Inflammatory and Immunomodulatory Potentials

The pyrrole (B145914) and thiazole nuclei are present in various compounds known for their anti-inflammatory properties. mdpi.comnih.gov Research into derivatives containing these scaffolds has revealed their potential to modulate inflammatory pathways. For example, a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a pyrrole derivative, demonstrated its ability to significantly reduce carrageenan-induced paw edema in rats, an effect comparable to the standard anti-inflammatory drug diclofenac. mdpi.com

Furthermore, certain pyrazolo[3,4-d]thiazole derivatives have shown significant anti-inflammatory activity in RAW264.7 macrophage cells. nih.gov These compounds were able to decrease the production of nitric oxide (NO) and downregulate pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, various synthesized pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their in vivo anti-inflammatory activities, with some compounds showing significant efficacy. researchgate.net These findings suggest that the this compound core could be a promising foundation for the development of novel anti-inflammatory and immunomodulatory agents. mdpi.com

Inhibition of Pro-Inflammatory Mediators

Derivatives of fused pyrrole heterocyclic systems have demonstrated notable anti-inflammatory properties by inhibiting the production and action of various pro-inflammatory mediators. Studies on structurally related pyrrolo[3,4-d]pyridazinone derivatives have shown their ability to normalize the levels of mediators like myeloperoxidase (MPO) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netmdpi.com TNF-α is a critical cytokine involved in systemic inflammation, and its inhibition is a key target in treating several inflammatory diseases. mdpi.com

Furthermore, research into other nitrogen-containing heterocyclic compounds, such as tetrazole derivatives, has identified molecules capable of effectively inhibiting Interleukin-6 (IL-6) and TNF-α. nih.gov For instance, compound 7c (a tetrazole derivative) was found to be a potent inhibitor of TNF-α, while isoxazole (B147169) derivative 6 was the most active against IL-6. nih.gov Dual inhibition of both IL-6 and TNF-α was observed with compounds 2 and 3 . nih.gov These findings on related heterocyclic systems suggest that the this compound scaffold could be a promising framework for developing novel inhibitors of pro-inflammatory mediators.

Compound ClassPro-Inflammatory Mediator InhibitedKey FindingsReference
Pyrrolo[3,4-d]pyridazinone DerivativesMyeloperoxidase (MPO), TNF-αDemonstrated normalization of mediator levels in inflammation models. researchgate.netmdpi.com
Tetrazole Derivative (7c)TNF-αIdentified as the most effective derivative on TNF-α (37.6 pg/ml). nih.govresearchgate.net
Isoxazole Derivative (6)IL-6Showed the highest activity against IL-6 (42.8 pg/ml). nih.govresearchgate.net
Tetrazole Derivatives (2 and 3)IL-6 and TNF-αExhibited dual inhibitory activity against both cytokines. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibitory Activity and Selectivity

A primary mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. The two main isoforms are COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and highly expressed during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

Several studies have evaluated thiazole and fused pyrrole derivatives for their COX inhibitory activity. For example, a series of pyrazolyl-thiazole derivatives were synthesized and tested, with compounds 16a , 16b , and 18f showing high selectivity for COX-2, with selectivity indices of 134.6, 26.08, and 42.13, respectively, which were superior to the reference drug celecoxib (B62257) (S.I. = 24.09). nih.gov

Similarly, research on 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone revealed that while many compounds had nearly equal affinity for both COX-1 and COX-2, they all inhibited the COX-2 isoform more effectively than the reference drug meloxicam. mdpi.com Another study on thiazole derivatives containing a pyrazole (B372694) scaffold also identified potent and selective COX-2 inhibitors, with compounds 16b and 16c displaying the best selectivity indices (18.7 and 31.7, respectively) compared to celecoxib (S.I. = 10.3). nih.gov

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)Reference
Pyrazolyl-thiazole (16a)>1000.743134.6 nih.gov
Pyrazolyl-thiazole (16b)14.870.5726.08 nih.gov
Pyrazolyl-thiazole (18f)>1002.37442.13 nih.gov
Celecoxib (Reference)15.420.6424.09 nih.gov
Thiazole-pyrazole (16b)9.80.52318.7 nih.gov
Thiazole-pyrazole (16c)15.230.4831.7 nih.gov
Celecoxib (Reference)8.230.810.3 nih.gov

Other Emerging Biological Activities

Beyond their anti-inflammatory potential, derivatives of the this compound scaffold and related structures have been investigated for a variety of other biological activities.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a significant area of research. The antioxidant potential of various thiazole and pyrrole derivatives has been assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

For instance, a study on phenolic thiazoles demonstrated that compounds 5a-b , 7a-b , and 8a-b exhibited remarkable capacity to scavenge DPPH radicals. nih.gov In the ABTS assay, compounds 5a-b , 7b , and 8a-b were particularly active, showing lower IC50 values than the standard antioxidant ascorbic acid. nih.gov Another study on N-methyl substituted thiazole-derived polyphenolic compounds found that derivatives 7j and 7k showed significantly enhanced antioxidant activity compared to ascorbic acid and Trolox in multiple assays. mdpi.com These results indicate that the core structures found within this compound are conducive to potent antioxidant activity.

Compound SeriesAssayMost Active CompoundsKey Findings (IC50 values)Reference
Phenolic ThiazolesDPPH5a-b, 7a-b, 8a-bShowed the best capacity to scavenge DPPH radicals. nih.gov
ABTS5a-b, 7b, 8a-bExhibited lower IC50 values than ascorbic acid. nih.gov
N-Methyl Thiazole-PolyphenolsDPPH & ABTS7j, 7kShowed significantly enhanced antioxidant activity compared to standards. mdpi.com
ABTS7kExhibited the lowest IC50 in this assay. mdpi.com

Antiviral Properties

The thiazole ring is a component of several clinically approved drugs and is known to be a versatile scaffold for the development of antiviral agents. nih.gov A review of patent literature highlights that thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov

Specific studies on related fused heterocyclic systems have provided concrete evidence of this potential. For example, certain 4-amino and 4-hydroxyamino derivatives of pyrrolo[2,3-d]pyrimidine were found to be active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov In particular, the 4-amino-5-bromo and 4-amino-5-iodo derivatives were highly effective. nih.gov More recently, research on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines has identified them as promising antiviral agents against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV). mdpi.com These findings underscore the potential of the this compound core in the design of new antiviral therapeutics.

Antidiabetic Effects

Thiazole and particularly thiazolidinedione derivatives are well-known for their antidiabetic properties, most notably through their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which enhances insulin (B600854) sensitivity. nih.gov

A recent study focused on novel thiazole derivatives incorporating a pyrazole scaffold, evaluating them for multiple antidiabetic activities. nih.gov Several compounds demonstrated good PPAR-γ activation, with compounds 16b , 16c , 16e , and 16k showing activation percentages between 72-79%, comparable to the reference drug rosiglitazone (B1679542) (74%). nih.gov These same compounds also displayed potent inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Notably, compound 16k was a highly effective α-glucosidase inhibitor (IC50 = 0.128 µM), and compound 16e was a potent α-amylase inhibitor (IC50 = 7.74 µM). nih.gov This multi-target profile suggests that the this compound scaffold could be explored for developing new antidiabetic agents with comprehensive mechanisms of action.

CompoundPPAR-γ Activation (% vs Rosiglitazone)α-Glucosidase Inhibition IC50 (µM)α-Amylase Inhibition IC50 (µM)Reference
16b~72-79%0.15832.46 nih.govaau.ac.aeaau.ac.ae
16c~72-79%0.31423.21 nih.govaau.ac.aeaau.ac.ae
16e~72-79%0.3057.74 nih.govaau.ac.aeaau.ac.ae
16k~72-79%0.12835.85 nih.govaau.ac.aeaau.ac.ae
Rosiglitazone (Ref.)74%-- nih.govaau.ac.aeaau.ac.ae
Acarbose (Ref.)-0.16131.46 nih.govaau.ac.aeaau.ac.ae

Modulation of Protein Function (e.g., CFTR protein correction)

A particularly novel application for fused pyrrolothiazole systems is in the correction of misfolded proteins, a strategy relevant to genetic diseases like cystic fibrosis (CF). CF is caused by mutations in the CFTR gene, with the most common mutation, F508del, leading to a misfolded CFTR protein that is prematurely degraded. nih.gov Small molecules known as "correctors" can help rescue the trafficking of this mutant protein to the cell membrane.

In a study investigating tricyclic pyrrolothiazoles as analogues of known bithiazole correctors, thirty-five compounds were tested for their ability to restore the function of F508del-CFTR. nih.gov One compound, which featured a six-membered carbocyclic central ring, a pivalamide (B147659) group on the thiazole moiety, and a 5-chloro-2-methoxyphenyl carboxamide group on the pyrrole ring, was found to significantly increase F508del-CFTR activity. nih.gov This finding is significant as it suggests that the pyrrolothiazole scaffold can effectively mimic the s-cis conformation of potent bithiazole correctors, which is considered crucial for activity. mdpi.comnih.gov This research opens a new avenue for developing novel classes of CFTR correctors based on the this compound framework.

Compound ClassTarget ProteinMechanism of ActionKey FindingsReference
Tricyclic PyrrolothiazolesF508del-CFTRCorrection of protein misfolding and traffickingA specific derivative significantly increased F508del-CFTR activity, suggesting it acts as a novel corrector. nih.govmdpi.comsigmaaldrich.com
Constrained Bithiazoles (for comparison)F508del-CFTRCorrection of protein misfolding and traffickingAn s-cis coplanar conformation is crucial for corrector activity. nih.gov

Anticonvulsant Activity

Research into the anticonvulsant potential of this compound derivatives has identified several promising compounds. Preclinical evaluations, primarily utilizing rodent models, have demonstrated the efficacy of these derivatives in well-established screens for anticonvulsant activity, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These studies also often include assessments of neurotoxicity to establish a preliminary therapeutic index.

A notable series of 2-substituted-N-phenyl-4H-pyrrolo[3,2-d]thiazole derivatives has been synthesized and evaluated for anticonvulsant properties. The primary screening was conducted by the National Institute of Neurological Disorders and Stroke (NINDS) as part of the Anticonvulsant Screening Program (ASP). Initial tests in mice and rats after intraperitoneal administration helped to identify the most active compounds in the series.

The general structure of the evaluated compounds is characterized by a this compound core with a phenyl group at the N-position and various substituents at the 2-position. The nature of the substituent at the 2-position was found to significantly influence the anticonvulsant activity and neurotoxicity.

Among the synthesized compounds, 2-(2,2-dichloro-1-methylcyclopropyl)-N-phenyl-4H-pyrrolo[3,2-d]thiazole-5-carboxamide (designated as compound 4g ) emerged as one of the most promising candidates. In the initial screening phase in mice, this compound demonstrated protection in the MES test. Further quantitative evaluation in rats revealed significant activity in the MES screen. Another active compound identified was 2-(2,2-dibromo-1-methylcyclopropyl)-N-phenyl-4H-pyrrolo[3,2-d]thiazole-5-carboxamide (compound 4h ), which also showed protection in the MES test in mice.

The table below summarizes the anticonvulsant screening results for selected active compounds from this series.

Compound IDR-group at 2-positionAnimal ModelTestResult
4g 2,2-dichloro-1-methylcyclopropylMouseMESActive
4g 2,2-dichloro-1-methylcyclopropylRatMESActive
4h 2,2-dibromo-1-methylcyclopropylMouseMESActive

These preclinical findings highlight the potential of the this compound scaffold as a basis for the development of novel anticonvulsant agents. The activity demonstrated by derivatives such as compounds 4g and 4h in the MES screen suggests a possible mechanism of action involving the prevention of seizure spread. The MES test is considered a reliable predictor of efficacy against generalized tonic-clonic seizures. The differential activity based on the substituents at the 2-position underscores the importance of this position for molecular optimization and further structure-activity relationship (SAR) studies.

Computational and Theoretical Investigations of 4h Pyrrolo 3,2 D Thiazole Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site, providing critical information on binding affinity and mode.

Molecular docking simulations have been instrumental in evaluating the therapeutic potential of various heterocyclic compounds, including those based on the pyrrolo-thiazole framework. These studies predict how derivatives bind to the active sites of biological targets, such as enzymes and receptors, and estimate the strength of these interactions, often expressed as a binding energy or affinity score.

For instance, derivatives integrating the thiazole (B1198619) ring have been docked against several key proteins implicated in cancer. Studies on thiazole-substituted pyrrolotriazinones showed their potential as PI3K inhibitors. nih.gov Similarly, other thiazole derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.com Docking studies of these compounds revealed that their binding affinity is influenced by specific substitutions, which facilitate interactions with key amino acid residues in the protein's active site. mdpi.com Another study demonstrated that novel thiazole derivatives could act as tubulin polymerization inhibitors, with docking simulations identifying strong binding interactions within the colchicine-binding site of tubulin. nih.gov The binding affinity of these compounds is often quantified, with lower binding energy scores indicating more stable and favorable interactions. For example, docking studies of certain 1,3,4-thiadiazole (B1197879) derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) domain revealed binding affinities (ΔG) as low as -10.8 kcal/mol, indicating a strong potential for inhibition. mdpi.com

Table 1: Examples of Molecular Docking Studies on Thiazole-Containing Heterocycles
Derivative ClassTarget ProteinBinding Affinity / ScoreKey Interacting ResiduesReference
Thiazole-pyrrolotriazinonesPI3KNot specifiedInteractions within the active site nih.gov
Hydrazinyl-thiazole-onesVEGFR-2IC50 = 0.15 µM (in vitro)Not specified mdpi.com
1,3,4-ThiadiazolesEGFR TKΔG = -10.8 kcal/molInteractions within the active pocket mdpi.com
2,4-disubstituted thiazolesTubulin (Colchicine site)IC50 = 2.00 µM (in vitro)Not specified nih.gov

Beyond predicting binding affinity, docking studies provide a detailed, three-dimensional view of the specific interactions between a ligand and its target protein. This interaction profiling is crucial for understanding the mechanism of action at a molecular level. Key interactions typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces.

For example, in the study of thiazole derivatives as potential tubulin inhibitors, docking results elucidated the specific amino acid residues that form hydrogen bonds with the ligand, anchoring it within the binding pocket. nih.gov Computational studies on pyrazolyl–thiazole derivatives of thiophene (B33073) have also supported experimental findings by detailing binding interactions with biological targets, highlighting their potential as therapeutic agents. nih.gov The analysis of these interactions helps explain the structure-activity relationships (SAR) observed in experimental assays, where small changes in the ligand’s structure can lead to significant differences in biological activity. nih.gov By identifying these critical ligand-protein contacts, researchers can rationally design new derivatives with improved potency and selectivity, thereby accelerating the drug development process. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic electronic properties of molecules. These methods are used to understand the electronic structure, stability, reactivity, and spectral characteristics of compounds like 4H-Pyrrolo[3,2-d]thiazole.

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to heterocyclic compounds to calculate optimized geometrical structures and various electronic parameters. epu.edu.iqresearchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, which can influence its biological activity and potential applications in materials science. nih.govresearchgate.net DFT studies on various thiazole and fused heterocyclic systems have been used to calculate these parameters, providing insights into their stability and reactivity. rsc.orgresearchgate.netnih.gov For instance, research on dithienylthiazolo[5,4-d]thiazoles combined DFT with experimental techniques to study the electronic structure of their radical ions (polarons). rsc.org In another study, DFT was used to predict the reaction mechanism for the synthesis of thiazole-substituted pyrrolotriazinones by calculating charge densities and HOMO-LUMO energies for intermediate compounds. osi.lv

Table 2: Representative DFT-Calculated Electronic Properties for Thiazole-based Systems
System/DerivativeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Thiazole Derivatives (General)B3LYP/6-311G(d,p)Data varies by structureData varies by structureLower ΔE indicates higher reactivity epu.edu.iqresearchgate.net
Pyrazolyl-Thiazole DerivativesDFTCalculatedCalculatedCalculated nih.gov
Thiazolidin-4-one DerivativesB3LYP/6-31G(d, p)CalculatedCalculatedCalculated researchgate.net

Quantum chemical calculations are also employed to predict spectroscopic data, which can be compared with experimental results to confirm the structure of a newly synthesized compound. DFT methods can accurately calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. mjcce.org.mk

This combined experimental and theoretical approach provides a robust method for structural characterization. Researchers synthesize a compound, measure its experimental NMR and IR spectra, and then perform DFT calculations on the proposed structure. mjcce.org.mkresearchgate.net A good correlation between the calculated and experimental spectral data provides strong evidence for the correctness of the synthesized structure. mjcce.org.mkresearchgate.net This is particularly valuable for complex heterocyclic systems where spectral assignments can be ambiguous. For example, a study on a complex thiazolidin-4-one derivative used DFT calculations at the B3LYP/6-31G(d,p) level to compute ¹H and ¹³C NMR chemical shifts and vibrational frequencies, finding an excellent agreement with the experimental data obtained from NMR and FTIR spectroscopy. mjcce.org.mk

In Silico ADME Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must exhibit suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction and drug-likeness assessments are computational methods used early in the drug discovery process to filter out compounds that are likely to fail later due to poor pharmacokinetic profiles.

These assessments often involve evaluating a compound's physicochemical properties against established guidelines, such as Lipinski's Rule of Five. Key parameters include molecular weight, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.govsemanticscholar.org Studies on various thiazole-based heterocyclic systems have utilized web-based tools like SwissADME to predict these properties. nih.gov For example, analyses of novel thiazole-substituted pyrrolo[1,2-d] nih.govepu.edu.iqresearchgate.nettriazin-4(3H)-one derivatives found them to be promising drug candidates based on their theoretical pharmacokinetic profiles. osi.lv Similarly, a series of thiazole-integrated pyrrolotriazinones underwent pre-ADMET evaluations which demonstrated that the compounds possessed favorable characteristics, supporting their potential as drug candidates. nih.gov These predictive models help prioritize which compounds should be synthesized and advanced to more resource-intensive experimental testing.

Table 3: Common Parameters in In Silico ADME/Drug-Likeness Assessment
ParameterDescriptionImportance
Molecular Weight (MW)The mass of one mole of the substance.Affects diffusion and transport across membranes (Lipinski's rule: <500 g/mol).
Log P (Lipophilicity)The logarithm of the partition coefficient between octanol (B41247) and water.Influences solubility, absorption, and membrane permeability (Lipinski's rule: <5). nih.gov
Hydrogen Bond Donors (HBD)Number of N-H and O-H bonds.Affects solubility and membrane permeability (Lipinski's rule: <5).
Hydrogen Bond Acceptors (HBA)Number of N and O atoms.Affects solubility and membrane permeability (Lipinski's rule: <10).
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule.Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. semanticscholar.org

4h Pyrrolo 3,2 D Thiazole As a Versatile Scaffold in Chemical Biology and Advanced Materials

Design and Development of Chemical Probes Based on 4H-Pyrrolo[3,2-d]thiazole

The rigid, planar, and electron-rich nature of the this compound scaffold makes it an excellent foundation for the design of specialized chemical probes. These probes are instrumental in chemical biology for the detection and imaging of biologically significant molecules and processes. The design strategy often involves functionalizing the core heterocycle with specific recognition elements and signaling moieties (e.g., fluorophores).

The fused ring system provides a conjugated platform that can be part of a larger chromophore or fluorophore. Modifications at various positions of the pyrrolothiazole ring can tune the electronic properties, thereby altering the absorption and emission wavelengths of the probe. For instance, the development of fluorescent probes for detecting specific analytes often leverages the thiazole (B1198619) component's ability to engage in non-covalent interactions and its favorable photophysical properties. mdpi.comresearchgate.net

A common approach in probe design is to attach a reactive group to the pyrrolothiazole scaffold that selectively interacts with the target analyte. This interaction triggers a measurable change in the probe's optical properties, such as a turn-on fluorescence signal. For example, a probe designed for cysteine detection, BT-AC, incorporated a benzo[d]thiazole unit. While not the exact pyrrolo[3,2-d]thiazole core, the principle is analogous. The probe was largely non-fluorescent until it reacted with cysteine, which induced a remarkable 4725-fold enhancement in fluorescence, enabling sensitive detection and imaging in cells and even in zebrafish. researchgate.net This highlights the potential of thiazole-containing fused systems in creating highly sensitive and selective chemical tools.

Researchers also exploit the pyrrolothiazole core's ability to be integrated into larger molecular structures that can target specific biological pathways. By attaching moieties known to interact with particular enzymes or receptors, probes can be directed to specific subcellular locations or report on the activity of a particular biological process. The development of thiazole derivatives as inhibitors of PI3K/mTOR pathways, for instance, demonstrates that the core structure can be adapted to interact with specific protein active sites. nih.gov This principle can be extended to create activity-based probes where the pyrrolothiazole scaffold serves as the reporting unit.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the organization of molecules into larger, functional structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. longdom.orgmdpi.com The this compound scaffold is an attractive building block for supramolecular assembly due to its planarity, rigidity, and the presence of nitrogen and sulfur heteroatoms that can participate in various intermolecular interactions.

The flat, aromatic surface of the pyrrolothiazole core is conducive to π-π stacking, a key driving force in the self-assembly of many organic molecules. longdom.org This allows molecules to arrange into ordered, column-like structures or layered sheets. Furthermore, the nitrogen atoms in both the pyrrole (B145914) and thiazole rings can act as hydrogen bond acceptors, while the N-H group of the pyrrole is a hydrogen bond donor. This directional and specific nature of hydrogen bonding allows for the programmed assembly of molecules into predictable and well-defined supramolecular architectures. rsc.org

These self-assembly processes can lead to the formation of complex, hierarchical structures spanning multiple length scales. longdom.orgrsc.org For example, appropriately substituted this compound derivatives could be designed to self-assemble in solution to form nanofibers, which in turn could entangle to create supramolecular gels. Such materials have potential applications in areas like tissue engineering and controlled drug release. The principles of molecular recognition, central to supramolecular chemistry, guide the selective interaction between building blocks, enabling the creation of these complex systems. longdom.org

While direct examples of this compound in self-assembly are emerging, the broader class of thiazole-containing heterocycles has been successfully used. For instance, the related thiazolo[5,4-d]thiazole (B1587360) unit has been incorporated into linkers for coordination polymers, where self-assembly is guided by both metal-ligand coordination and non-covalent interactions between the organic linkers. researchgate.net These studies provide a blueprint for how the this compound core could be similarly employed to create novel supramolecular materials with tailored properties.

Advanced Material Science Applications

The unique electronic and structural characteristics of the this compound core have positioned it as a valuable component in the development of advanced functional materials.

Development of Organic Semiconductors with Pyrrolothiazole Cores

The field of organic electronics has seen significant interest in heteroaromatic compounds for use as semiconductors in devices like organic field-effect transistors (OFETs) and organic solar cells. nih.gov Thiazole-containing systems are particularly attractive due to the electron-withdrawing nature of the imine (C=N) group, which can help tune the electronic energy levels of the material. nih.govresearchgate.net

The fused pyrrolo[3,2-d]thiazole system offers a rigid and coplanar π-conjugated backbone, which is crucial for efficient charge transport. nih.gov Rigidity minimizes conformational disorder, while planarity facilitates strong intermolecular π-π stacking, creating pathways for charge carriers to move between molecules. The synthesis of polymers incorporating the fused pyrrolo[3,2-d:4,5-d']bisthiazole unit, a close analogue, has been reported. nih.gov These polymers were created by copolymerizing the pyrrolobisthiazole core with various aromatic units like thiophene (B33073) and selenophene. nih.gov

The resulting materials exhibited low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which is desirable for stability in p-type semiconductors, and demonstrated effective semiconducting behavior in OFETs. nih.gov The incorporation of the electron-deficient thiazole moieties can enhance the ionization potential and improve the oxidative stability of the resulting semiconductor. nih.gov Research into this class of materials continues to explore how chemical modification of the core and copolymerization with different partners can optimize performance for specific electronic applications. semanticscholar.org

Polymer BackboneCo-monomerHOMO Level (eV)Optical Band Gap (eV)OFET Mobility (cm²/Vs)
Pyrrolo[3,2-d:4,5-d']bisthiazoleThiophene-5.451.801.3 x 10⁻⁴
Pyrrolo[3,2-d:4,5-d']bisthiazoleSelenophene-5.391.754.0 x 10⁻⁵
Pyrrolo[3,2-d:4,5-d']bisthiazoleBithiophene-5.251.951.1 x 10⁻³

Data synthesized from findings on fused pyrrolobisthiazole-containing polymers, which serve as a proxy for the potential of the this compound core. nih.gov

Ligands for Coordination Polymers and Molecular Magnets

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. The nitrogen atoms within the this compound scaffold are excellent coordination sites for metal ions, making this heterocycle a promising ligand for building such materials. mdpi.com

The specific geometry and electronic properties of the ligand play a crucial role in determining the structure and function of the resulting coordination polymer. The rigid nature of the pyrrolothiazole core can impart stability and porosity to the framework. By functionalizing the core with additional coordinating groups (e.g., carboxylates, pyridyls), it can act as a multidentate linker, enabling the formation of 2D or 3D networks. mdpi.comresearchgate.net

A particularly exciting application is in the field of molecular magnetism. Researchers have developed a vanadium-organic coordination polymer using a ligand based on a 4-hexyl-4H-pyrrolo[2,3-d:5,4-d′]bis(thiazole) core. nih.gov This material exhibited robust magnetic ordering with a Curie temperature (TC) of approximately 110 K. nih.gov The strong electron-accepting character of the ligand, enhanced by the electron-deficient thiazole rings and extended π-delocalization, was critical to achieving these magnetic properties. nih.gov This work demonstrates the potential of using pyrrolothiazole-based ligands to create new hybrid magnetic materials, which are of interest for applications in spintronics and information storage. nih.gov

MaterialLigand CoreMetal IonMagnetic PropertyCurie Temp (TC)
Hybrid Magnetic Polymer4-hexyl-4H-pyrrolo[2,3-d:5,4-d′]bis(thiazole)Vanadium (V)Ferrimagnetic Ordering~110 K

Data from a study on a closely related pyrrolo[2,3-d:5,4-d']bis(thiazole) system, illustrating the potential of this class of ligands in molecular magnetism. nih.gov

Future Directions in this compound Research

The versatility of the this compound scaffold suggests numerous avenues for future investigation, particularly in expanding its application in chemical biology and medicine.

Expanding the Scope of Biological Targets and Pathways

Much of the biological research on thiazole-containing compounds has focused on areas like anticancer and anti-inflammatory activities. nih.govmdpi.com For instance, various thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines like MCF-7 (breast) and HepG2 (liver), with some compounds showing potent activity. nih.govmdpi.com The mechanisms often involve the inhibition of key signaling proteins such as kinases (e.g., PI3K, mTOR, VEGFR-2) or the induction of apoptosis. nih.govnih.govnih.gov

A significant future direction is to expand the range of biological targets for this compound derivatives. The scaffold's ability to be readily functionalized allows for the creation of large chemical libraries for screening against new targets. Potential areas of exploration include:

Neurodegenerative Diseases: The planarity and heteroaromatic nature of the scaffold could be exploited to design inhibitors of protein aggregation, a hallmark of diseases like Alzheimer's and Parkinson's.

Infectious Diseases: Thiazole-containing compounds have a history as antimicrobial agents. mdpi.com New derivatives of this compound could be synthesized and tested against drug-resistant bacteria and viruses, targeting novel enzymes or cellular processes essential for pathogen survival.

Metabolic Disorders: The core structure could serve as a template for developing inhibitors of enzymes involved in metabolic diseases such as diabetes.

By combining rational drug design with high-throughput screening, the full therapeutic potential of the this compound core can be explored, leading to the discovery of novel probes and drug candidates for a wider range of human diseases.

Innovations in Green Synthetic Methodologies

The synthesis of the this compound scaffold has traditionally involved methods such as the thermolysis of ethyl 2-azido-3-(thiazol-4-yl)acrylate in high-boiling point solvents like xylene google.com. While effective, this approach aligns with classical synthetic protocols that often involve harsh conditions and environmentally persistent solvents. In response to the growing need for sustainable chemical manufacturing, recent innovations have focused on developing greener, more efficient synthetic routes. These methodologies prioritize principles of green chemistry, such as atom economy, energy efficiency, and the use of less hazardous substances.

Key areas of innovation include the adoption of microwave-assisted synthesis, the development of one-pot multicomponent reactions (MCRs), and the use of novel, reusable catalytic systems.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, improved yields, and enhanced product purity compared to conventional heating. This technology allows for rapid and uniform heating of the reaction mixture, minimizing the formation of side products. While specific documentation for the parent this compound is emerging, the utility of this technique has been demonstrated in the synthesis of structurally related spiro pyrrolothiazole derivatives through multicomponent reactions, highlighting its potential for broader application nih.gov.

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. This approach is inherently green due to its high atom economy, reduced number of synthetic steps, and lower generation of waste. One-pot, three-component protocols have been successfully developed for the stereoselective synthesis of complex spiro-pyrrolothiazole and pyrrolothiazolidine derivatives rsc.orgmdpi.com. These reactions often proceed under mild conditions and offer a streamlined pathway to structurally diverse libraries of compounds mdpi.com.

Novel and Reusable Catalysts : A significant advancement in green synthesis is the development of heterogeneous and reusable catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. For instance, L-proline functionalized manganese ferrite (B1171679) magnetic nanorods have been engineered as a highly efficient and recyclable catalyst for the diastereoselective synthesis of spiro-pyrrolothiazolidines rsc.org. The use of such nanocatalysts not only promotes green chemistry principles but can also enhance the stereoselectivity of the reaction rsc.org.

These innovative strategies represent a paradigm shift in the synthesis of this compound and its derivatives, moving away from traditional, energy-intensive methods towards more sustainable and efficient processes.

Table 1: Comparison of Conventional and Green Synthetic Methodologies for Pyrrolothiazole Scaffolds

Feature Conventional Method (e.g., Thermolysis) Green Methodologies (e.g., Microwave-Assisted MCR)
Energy Source Conventional heating (e.g., oil bath) Microwave irradiation nih.gov
Solvent High-boiling point organic solvents (e.g., Xylene) google.com Greener solvents (e.g., Ethanol) or solvent-free conditions rsc.org
Reaction Time Often several hours Minutes to a few hours nih.govrsc.org
Process Multiple, sequential steps One-pot, multicomponent reactions mdpi.com
Atom Economy Moderate to low High nih.gov
Catalyst Often stoichiometric reagents or no catalyst Recyclable heterogeneous catalysts (e.g., nanocatalysts) rsc.org
Key Advantages Well-established and reliable Increased efficiency, reduced waste, lower energy consumption, improved safety profile nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The design and discovery of novel molecules built around the this compound scaffold are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). While direct applications to this specific heterocycle are part of a burgeoning field, the strategies employed for other fused heterocycles in drug discovery are directly applicable and demonstrate the immense potential of these computational tools ijprajournal.comijnrd.org. AI and ML offer the ability to navigate the vast chemical space, predict molecular properties, and generate novel structures with optimized characteristics, thereby reducing the time and cost associated with traditional trial-and-error approaches researchgate.net.

Key applications of AI and ML in the context of this compound discovery include computational screening, quantitative structure-activity relationship (QSAR) modeling, and generative chemistry.

Computational Screening and Molecular Docking : Before a compound is synthesized, computational methods can predict its potential to interact with a biological target. Molecular docking is a widely used technique to simulate the binding of a ligand (such as a this compound derivative) to the active site of a protein. This has been used for related pyrrolothiazole compounds to assess their affinity for targets like New Delhi metallo-β-lactamase-1 and other protein hydrolases, providing crucial insights into their potential biological activity nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity ijprajournal.com. By training ML algorithms on datasets of known molecules and their activities, researchers can build models that predict the efficacy of new, unsynthesized this compound derivatives. This allows for the prioritization of candidates with the highest predicted potency, focusing synthetic efforts on the most promising compounds ijprajournal.com.

Generative Models for De Novo Design : A frontier in drug discovery is the use of generative AI models to design entirely new molecules. These models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), learn the underlying patterns of chemical structures and can generate novel molecules tailored to specific design criteria mdpi.com. For instance, a model could be tasked with creating new this compound derivatives that are predicted to bind to a specific enzyme, while also optimizing for desirable drug-like properties such as low toxicity and high metabolic stability mdpi.comacs.org. This approach helps to explore novel regions of chemical space that may be overlooked by human chemists mdpi.com.

ADMET Prediction : A significant cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models can be trained to predict these properties from a molecule's structure alone, allowing for the early-stage filtering of compounds that are likely to fail later in the development pipeline researchgate.netacs.org.

The integration of these AI and ML techniques is transforming the discovery pipeline for this compound derivatives, enabling a more targeted, data-driven approach to designing molecules with high potential for therapeutic and material science applications.

Table 2: Application of AI and Machine Learning in the Discovery of this compound Derivatives

AI/ML Technique Application in Discovery Process Potential Insights for this compound
Molecular Docking Predicts binding orientation and affinity of a molecule to a biological target. nih.govresearchgate.net Identification of derivatives with high potential for interacting with specific enzymes or receptors.
QSAR Modeling Correlates chemical features with biological activity to predict the potency of new compounds. ijprajournal.com Prioritization of synthetic targets based on predicted biological activity; guides structural modifications to enhance efficacy.
Generative AI Models Designs novel molecular structures (de novo design) with desired properties. mdpi.com Creation of new, patentable this compound scaffolds optimized for target binding and drug-likeness.
ADMET Prediction Predicts pharmacokinetic and toxicity profiles from chemical structure. researchgate.netacs.org Early identification and elimination of candidates with poor metabolic stability or high potential toxicity.

Q & A

Q. What are the optimized synthetic routes for 4H-Pyrrolo[3,2-d]thiazole derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A reflux-based approach using polar aprotic solvents (e.g., DMSO) with extended reaction times (18–24 hours) and controlled cooling phases can yield this compound derivatives with >65% efficiency. For example, coupling substituted benzaldehydes with triazole precursors in absolute ethanol under acidic catalysis (5 drops of glacial acetic acid) followed by reduced-pressure solvent evaporation is effective for forming Schiff base derivatives . Key variables include solvent choice (e.g., ethanol for solubility vs. DMSO for reactivity), stoichiometric ratios, and crystallization protocols (water-ethanol mixtures improve purity).

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • Methodological Answer : Use a multi-technique approach:
  • IR Spectroscopy : Identify characteristic C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretching frequencies to confirm ring formation .
  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for thiazole/pyrrole protons) and coupling patterns to distinguish regioisomers. For example, 3,5-dihydro derivatives exhibit distinct diastereotopic proton splitting .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 246.288 for C₁₁H₁₀N₄OS derivatives) and fragmentation patterns to validate substituent positions .

Q. What precursor molecules and pathways are critical for thiazole ring biosynthesis in heterocyclic systems?

  • Methodological Answer : In eukaryotic systems, the thiazole moiety originates from cysteine (sulfur donor), glycine, and D-pentulose-5-phosphate, linking biosynthesis to the pentose phosphate pathway . Prokaryotic systems utilize tyrosine (C/N donor), cysteine (S donor), and 1-deoxy-D-xylulose (remaining carbons), with divergent pyridoxal phosphate (PLP)-dependent/independent mechanisms . Researchers should employ isotopic labeling (e.g., ¹³C-cysteine) and gene knockout studies to map pathway variations across organisms.

Advanced Research Challenges

Q. How can contradictions between prokaryotic and eukaryotic thiazole biosynthesis pathways be resolved?

  • Methodological Answer : Conduct comparative enzymology using purified thiazole synthases (e.g., Bacillus subtilis ThiG vs. yeast homologs) to test substrate specificity. For example, bacterial systems produce a stable thiazole tautomer ([14] in B. subtilis), whereas yeast systems generate HET-P via NAD+-dependent intermediates . Use 2D-NMR and X-ray crystallography to compare active-site architectures and intermediate binding modes .

Q. What methodological approaches are recommended for evaluating this compound derivatives as enzyme inhibitors?

  • Methodological Answer :
  • In Vitro Assays : Screen against target enzymes (e.g., myeloperoxidase (MPO) for cardiovascular applications) using activity-based probes (e.g., Amplex Red for H₂O₂ detection) .
  • Molecular Docking : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to predict binding affinities. Focus on hydrogen bonding (thiazole N) and hydrophobic interactions (substituted aryl groups) .
  • SAR Studies : Modify substituents (e.g., 3-thienylmethyl in CI1000) to optimize IC₅₀ values while monitoring off-target effects via kinase profiling panels .

Q. How do electronic modifications of the thiazole core impact oxidative stability?

  • Methodological Answer : Replace electron-rich thiophene units with electron-deficient thiazole moieties (e.g., in pyrrolo[3,2-d]thiazole scaffolds) to increase ionization potential. Validate via cyclic voltammetry (e.g., ΔEpa for oxidation > +1.2 V vs. Ag/AgCl) and accelerated stability testing (40°C/75% RH for 4 weeks). Thiazole’s electronegative N stabilizes π-conjugation, reducing radical formation .

Q. How should researchers address discrepancies in reported biological activities of structurally similar derivatives?

  • Methodological Answer :
  • Standardize Assays : Replicate studies using identical cell lines (e.g., Jurkat for T-cell malignancies) and controls (e.g., forodesine hydrochloride as a reference ).
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., 7-(methoxymethyl) derivatives) that may contribute to observed discrepancies .
  • Crystallographic Analysis : Resolve solid-state packing effects (e.g., π-stacking in 4-phenyl derivatives) that alter bioavailability and potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.